molecular formula C12H15FN2O B11926369 (3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone

(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone

Cat. No.: B11926369
M. Wt: 222.26 g/mol
InChI Key: VIUSVTOXZSTKKV-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone is a chemical compound with the molecular formula C12H16Cl2N2O It is characterized by the presence of a piperidine ring substituted with an amino group and a chlorophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts acylation reactions using chlorobenzene and suitable acylating agents.

    Formation of the Methanone Moiety: The methanone group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The amino and chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopiperidin-1-yl)(4-fluorophenyl)methanone
  • (3-Aminopiperidin-1-yl)(4-bromophenyl)methanone
  • (3-Aminopiperidin-1-yl)(4-methylphenyl)methanone

Uniqueness

(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15/h3-6,11H,1-2,7-8,14H2

InChI Key

VIUSVTOXZSTKKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)N

Origin of Product

United States

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